molecular formula C12H13N5O5S B14398623 3-{2-[2-(4-Sulfophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine CAS No. 88180-54-5

3-{2-[2-(4-Sulfophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine

Cat. No.: B14398623
CAS No.: 88180-54-5
M. Wt: 339.33 g/mol
InChI Key: QAZHEZPNULHBPO-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{2-[2-(4-Sulfophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by the presence of a sulfophenyl group, a hydrazinylidene moiety, and an imidazole ring, making it a valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[2-(4-Sulfophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine typically involves the reaction of 4-sulfophenylhydrazine with an appropriate imidazole derivative under controlled conditions. The reaction is usually carried out in an aqueous medium with the addition of a suitable catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Key parameters such as temperature, pH, and reaction time are carefully monitored and controlled to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

3-{2-[2-(4-Sulfophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{2-[2-(4-Sulfophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{2-[2-(4-Sulfophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine involves its interaction with specific molecular targets. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-[2-(4-Sulfophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine is unique due to its combination of the sulfophenyl, hydrazinylidene, and imidazole moieties, which confer distinct chemical and biological properties. This makes it a versatile compound with applications across multiple scientific disciplines .

Properties

CAS No.

88180-54-5

Molecular Formula

C12H13N5O5S

Molecular Weight

339.33 g/mol

IUPAC Name

(2S)-2-amino-3-[2-[(4-sulfophenyl)diazenyl]-1H-imidazol-5-yl]propanoic acid

InChI

InChI=1S/C12H13N5O5S/c13-10(11(18)19)5-8-6-14-12(15-8)17-16-7-1-3-9(4-2-7)23(20,21)22/h1-4,6,10H,5,13H2,(H,14,15)(H,18,19)(H,20,21,22)/t10-/m0/s1

InChI Key

QAZHEZPNULHBPO-JTQLQIEISA-N

Isomeric SMILES

C1=CC(=CC=C1N=NC2=NC=C(N2)C[C@@H](C(=O)O)N)S(=O)(=O)O

Canonical SMILES

C1=CC(=CC=C1N=NC2=NC=C(N2)CC(C(=O)O)N)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.